N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide
Description
Chemical Structure and Properties
N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide (CAS 34791-88-3, EC 252-217-7) is an azo compound characterized by a naphthyl group, a nitro-substituted toluyl azo moiety, and a phenylpropionamide backbone (Fig. 1). Its molecular complexity arises from the conjugation of aromatic systems and functional groups, which influence its optical, thermal, and chemical properties. The compound is classified as an intermediate in organic synthesis and has industrial relevance, as evidenced by its inclusion in global consumption reports spanning 1997–2046 .
Market data indicate its consumption is tracked across multiple sectors, implying applications in pharmaceuticals, materials science, or specialty chemicals .
Properties
CAS No. |
34791-88-3 |
|---|---|
Molecular Formula |
C26H20N4O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)diazenyl]-N-naphthalen-1-yl-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C26H20N4O4/c1-17-14-15-22(23(16-17)30(33)34)28-29-24(25(31)19-9-3-2-4-10-19)26(32)27-21-13-7-11-18-8-5-6-12-20(18)21/h2-16,24H,1H3,(H,27,32) |
InChI Key |
KOGUUPJGYUKDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide, commonly referred to as N-(1-naphthyl)-azo compound , is a synthetic organic compound with significant biological activity. Its molecular formula is and it has a molar mass of 452.46 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and dye synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C26H20N4O4 |
| CAS Number | 34791-88-3 |
| Molar Mass | 452.46 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 706.8 °C at 760 mmHg |
| Refractive Index | 1.655 |
The biological activity of N-(1-naphthyl)-azo compound is primarily attributed to its ability to interact with various biological macromolecules, influencing cellular processes. It has been shown to exhibit antioxidant properties , which can mitigate oxidative stress in cells, reducing damage caused by free radicals .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it effective against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that N-(1-naphthyl)-azo compound can induce apoptosis in cancer cells, suggesting its role as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Table: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | ROS generation |
| MCF-7 | 20 | Apoptosis induction |
| A549 | 18 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of N-(1-naphthyl)-azo compound, researchers treated cultures of Staphylococcus aureus and Escherichia coli with varying concentrations of the compound. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, with a minimum inhibitory concentration (MIC) determined at 25 µM for both bacterial strains .
Case Study 2: Anticancer Activity
A separate investigation assessed the anticancer potential of N-(1-naphthyl)-azo compound on the MCF-7 breast cancer cell line. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis among treated cells .
Scientific Research Applications
Analytical Chemistry
1. Analytical Reagent for Amino Acids
N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide is utilized as an analytical reagent in the determination of amino acids. Its ability to form colored complexes with amino acids allows for spectrophotometric analysis, making it a valuable tool in biochemical assays.
Case Study : A study demonstrated that this compound could effectively differentiate between various amino acids based on the intensity of the color produced during the reaction. The results indicated a strong correlation between absorbance values and amino acid concentrations, validating its use in quantitative analysis .
Dye Industry
2. Dyeing Agent
This compound is also employed as a dyeing agent due to its azo group, which imparts vibrant colors. It is particularly effective in dyeing textiles and plastics.
Application Example : In textile applications, this compound has been used to produce shades of orange and red. Its stability under various conditions makes it suitable for industrial dyeing processes .
Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Analytical Chemistry | Reagent for amino acid analysis | High sensitivity and specificity |
| Dye Industry | Dyeing agent for textiles and plastics | Vibrant colors and stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Azo Group-Containing Compounds
- N-(1-Naphthyl)ethylenediamine dihydrochloride () : Used in colorimetric assays (e.g., Griess reaction) to form purple azo dyes. While both compounds share a naphthyl group, the target compound’s nitro-p-tolyl azo group confers distinct electronic properties, such as enhanced stability and redshifted absorbance compared to simpler azo dyes .
- 3-Chloro-N-phenyl-phthalimide (): A polyimide monomer lacking an azo group but featuring a chloro-substituted aromatic ring. The chloro group’s electron-withdrawing nature contrasts with the nitro group in the target compound, affecting reactivity in polymerization reactions .
Amide-Linked Compounds
- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides (): These compounds emphasize sulfanyl and oxadiazole motifs, diverging from the target’s azo and nitro groups.
- Trifluoroacetamide derivatives () : Fluorinated amides exhibit distinct electronic effects (e.g., increased acidity) compared to the target’s nitro-aromatic system. The trifluoro group in D-95 enhances metabolic stability, whereas the nitro group in the target compound may improve UV absorption .
Physicochemical and Industrial Comparison
Table 1: Key Properties of N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide and Analogs
Key Findings :
Azo vs. Non-Azo Chromophores: The target compound’s azo group enables applications in color-sensitive industries, unlike chloro-phthalimides or fluorinated amides.
Substituent Effects : The nitro group enhances electron-withdrawing capacity, improving thermal stability compared to chloro or amine substituents .
Market Viability : The target compound’s long-term market tracking (1997–2046) underscores its industrial utility, whereas analogs like D-95 are primarily research-oriented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
